N-(2,4-dimethylphenyl)-2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide
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Overview
Description
N-(2,4-dimethylphenyl)-2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a synthetic organic compound that belongs to the class of thioacetamides. This compound is characterized by the presence of a thioether linkage and a heterocyclic oxadiazole ring, which are known to impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Thioether formation: The oxadiazole derivative is then reacted with a pyridine derivative containing a suitable leaving group (e.g., halide) in the presence of a base to form the thioether linkage.
Acetamide formation: Finally, the thioether intermediate is reacted with 2,4-dimethylphenylamine under appropriate conditions to form the desired acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide can undergo various types of chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether linkage would yield sulfoxides or sulfones, while substitution reactions on the aromatic rings could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving thioethers and oxadiazoles.
Medicine: Potential therapeutic applications due to its unique chemical structure.
Industry: Use as an intermediate in the production of pharmaceuticals, agrochemicals, or other fine chemicals.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide would depend on its specific biological or chemical context. Generally, compounds with thioether and oxadiazole moieties can interact with various molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethylphenyl)-2-((3-(1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide: Lacks the methyl group on the oxadiazole ring.
N-(2,4-dimethylphenyl)-2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)propionamide: Has a propionamide group instead of an acetamide group.
Uniqueness
The presence of the 3-methyl group on the oxadiazole ring and the specific positioning of the thioether linkage and acetamide group make N-(2,4-dimethylphenyl)-2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide unique
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-11-6-7-15(12(2)9-11)21-16(23)10-25-18-14(5-4-8-19-18)17-20-13(3)22-24-17/h4-9H,10H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZEBAPPHQJPYBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=C(C=CC=N2)C3=NC(=NO3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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